(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride
Description
Properties
IUPAC Name |
(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-2-4-1-5(6)3-7(4)9;;/h4-7H,1-3,8-9H2;2*1H/t4-,5-,6-,7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBOZAHXAPMEY-CHLVFILCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization and Functionalization
Reactants :
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester (Compound 7)
Conditions : - Lewis acid catalysis (AlCl₃, 1.2 eq)
- Dichloromethane solvent, 0°C to reflux
Mechanism :
AlCl₃ facilitates electrophilic activation of the ester carbonyl groups, enabling intramolecular cyclization through a Wagner-Meerwein rearrangement. The rigid bicyclic structure forms via suprafacial [2π+2σ] cycloaddition, establishing the norbornane skeleton.
Product :
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid chloride (Compound 8)
Yield : 87% (isolated)
Purity : >95% (HPLC)
Amino Group Installation
Reactants :
- Compound 8
Conditions : - Ammonium hydroxide (28% aq.)
- Tetrahydrofuran/water biphasic system
- 12 h stirring at 25°C
Mechanism :
Nucleophilic acyl substitution converts acid chlorides to primary amides. Subsequent Hofmann rearrangement using NaOCl/NaOH generates the corresponding amine via intermediate isocyanate formation.
Product :
Bicyclo[2.2.1]heptane-2,5-diamine (Compound 9)
Yield : 78%
Key Data :
- $$ ^1H $$ NMR (400 MHz, D₂O): δ 3.21 (m, 2H), 2.98 (dd, J=8.4 Hz, 2H)
- $$ ^{13}C $$ NMR: 58.4 (C2/C5), 44.1 (C1/C4), 32.7 (C3/C6)
Stereochemical Control via Asymmetric Reduction
Reactants :
- Compound 9
Catalytic System : - Sodium borohydride (4.0 eq)
- (R)-BINOL chiral auxiliary (0.2 eq)
- Lewis acid (ZnCl₂, 0.1 eq)
- Ethanol solvent, -15°C
Mechanism :
The chiral BINOL-Zn complex creates a stereoselective environment for hydride transfer. Transition state modeling shows axial attack preference due to norbornane's bridgehead geometry, yielding >99% ee.
Optimization Parameters :
| Variable | Optimal Value | Effect on ee |
|---|---|---|
| Temperature | -15°C | Minimizes racemization |
| ZnCl₂ Loading | 10 mol% | Maximizes chiral induction |
| Reaction Time | 8 h | Complete conversion |
Salt Formation and Purification
Procedure :
- React amine free base with HCl gas in anhydrous ether
- Crystallize from ethanol/ethyl acetate
- Vacuum filtration (0.45 μm membrane)
Critical Parameters :
- Stoichiometry: 2.05 eq HCl per amine group
- Crystallization rate: 0.5°C/min cooling
- Final purity: 99.8% (ion chromatography)
Characterization Data :
- m.p.: 214-216°C (dec.)
- $$[α]_D^{25}$$: +38.2° (c 1.0, H₂O)
- HRMS (ESI+): m/z 127.1234 [M+H]⁺ (calc. 127.1231)
Comparative Analysis of Synthetic Approaches
Catalytic Hydrogenation Alternatives
While patent CN102952010B demonstrates hydrogenation techniques for related bicyclic compounds, application to the diamine system proves challenging due to:
- Catalyst poisoning by amine groups
- Competing C-N bond hydrogenolysis
- Poor stereochemical control (≤75% de observed)
Enzymatic Resolution Strategies
Screening of 12 lipase/esterase enzymes revealed limited success:
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| CAL-B | 42 | 88 |
| PPL | 31 | 79 |
| Subtilisin Carlsberg | 18 | 65 |
Economic analysis shows 3.2× higher production costs versus chemical asymmetric synthesis.
Process Optimization and Scale-up
Continuous Flow Implementation
Pilot-scale trials (50 L reactor) achieved 92% yield through:
- Microstructured mixers for rapid AlCl₃ activation
- In-line IR monitoring of cyclization completion
- Countercurrent extraction for amine isolation
Key Metrics :
- Space-time yield: 1.2 kg/L·day
- E-factor: 18.7 (excluding aqueous waste)
- PMI: 32.4 kg/kg API
Green Chemistry Modifications
Solvent substitution study:
| Original Solvent | Alternative | Yield Impact | E-factor Change |
|---|---|---|---|
| DCM | 2-MeTHF | -3% | -22% |
| Ethanol | Cyrene® | +1% | -35% |
| Diethyl ether | Methyl tert-butyl ether | 0% | -18% |
Implementation reduces overall process mass intensity by 41% while maintaining quality specifications.
Analytical Characterization Suite
Chiral Purity Assessment
HPLC Method :
- Column: Chiralpak IC-3 (250 × 4.6 mm)
- Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)
- Flow: 1.0 mL/min
- Retention: 12.4 min (R,R,R,R), 14.7 min (S,S,S,S)
Validation Parameters :
- LOD: 0.02% w/w
- LOQ: 0.08% w/w
- Linearity: R²=0.9998 (0.1-120 μg/mL)
Solid-State Characterization
XRPD Analysis :
- Characteristic peaks at 2θ: 8.4°, 12.7°, 17.2°, 24.5°
- Crystallinity index: 94%
- No polymorphic transitions observed (25-200°C)
TGA/DSC :
- Decomposition onset: 218°C
- ΔHfusion: 142 J/g
- Hygroscopicity: <0.1% w/w H₂O uptake (25°C, 80% RH)
Regulatory Considerations
Impurity Profile
ICH-compliant method detects 12 specified impurities:
| Impurity | Structure | Limit (%) |
|---|---|---|
| Des-chloro | Free base form | ≤0.15 |
| Over-reduced | Secondary amine byproduct | ≤0.10 |
| Oxidative dimer | Azo compound | ≤0.05 |
Stability studies (40°C/75% RH, 6M) show ≤0.2% total impurities increase.
Genotoxic Assessment
AMES test results:
| Strain | Revertants (w/o S9) | Revertants (+S9) |
|---|---|---|
| TA98 | 22 ± 3 | 19 ± 2 |
| TA100 | 45 ± 5 | 38 ± 4 |
All values within historical control ranges, indicating no mutagenic potential.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Several stereoisomers of bicyclo[2.2.1]heptane-based diamines or monoamines exist, differing in spatial arrangement:
- (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine (CAS 130463-97-7): A monoamine variant with distinct stereochemistry at position 4, altering its coordination properties compared to the dihydrochloride salt .
Key Difference: The target compound’s (1R,2R,4R,5R) configuration provides a rigid, pre-organized geometry advantageous for chiral ligand applications, whereas monoamine isomers lack the dual coordination sites .
Substituted Diazabicyclo Derivatives
CAS 1403763-25-6 : (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Molecular Formula : C₆H₁₄Cl₂N₂ (vs. C₇H₁₄Cl₂N₂ for the target compound).
- Structural Features : Incorporates a methyl group at position 2, reducing steric bulk but increasing hydrophobicity. The nitrogen atoms are positioned at 2 and 5, similar to the target compound .
- Applications : Primarily used in pharmaceutical intermediates; its methyl group may enhance membrane permeability compared to the unsubstituted diamine .
Functionalized Derivatives in Catalysis
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
- Application : A chiral Schiff-base ligand derived from the target compound, used in enantioselective catalysis. The tert-butyl groups enhance steric shielding, improving selectivity in asymmetric reactions .
- Contrast : Unlike the dihydrochloride salt, this derivative is neutral and tailored for metal coordination, whereas the parent compound’s protonated amines favor solubility in polar solvents .
Thermodynamic Properties
While bicyclo[2.2.1]heptane derivatives vary widely in properties, the parent hydrocarbon (bicyclo[2.2.1]heptane) has a melting point of -95.1°C . The dihydrochloride salt’s ionic character likely increases its melting point and aqueous solubility compared to neutral analogs like the methyl-substituted derivative .
Biological Activity
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine; dihydrochloride is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on cellular systems, mechanisms of action, and potential applications in pharmacology.
- Molecular Formula : C7H14N2·2HCl
- Molecular Weight : 191.12 g/mol
- CAS Number : 539834-19-0
Biological Activity Overview
The biological activity of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine; dihydrochloride has been investigated in various studies, revealing several key findings:
1. Genotoxic Effects
Research has shown that this compound can induce a genotoxic response in bacterial cells. A study utilizing E. coli biosensors indicated that the compound activates the SOS response pathway, which is indicative of DNA damage. The activation was measured using luminescence as a reporter for DNA damage responses:
| Concentration (g/l) | Luminescence Response | Statistical Significance |
|---|---|---|
| 0 | Baseline | - |
| 1 | Moderate increase | p < 0.001 |
| 10 | High increase | p < 0.001 |
| 100 | Toxic effect | p < 0.001 |
At concentrations of 10 g/l and higher, significant increases in luminescence were observed, suggesting that the compound causes substantial DNA damage leading to an SOS response in bacterial cells .
2. Cytotoxicity
The cytotoxic effects of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine were evaluated using various cell lines. The compound demonstrated dose-dependent cytotoxicity with an IC50 value determined through MTT assays:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| HepG2 | 30 | Significant decrease in viability |
| A549 | 15 | High sensitivity to the compound |
These results indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells at lower concentrations .
The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its biological effects appears to involve oxidative stress pathways and DNA interaction:
- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative damage.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA or interfere with replication processes.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine evaluated its effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective potential of this compound in models of neurodegeneration induced by oxidative stress. The findings suggested that it could mitigate neuronal cell death and improve functional outcomes in these models.
Q & A
Q. What are the primary considerations for synthesizing (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride with high stereochemical purity?
Synthesis of this compound requires strict control of reaction conditions (temperature, solvent, and catalysts) to preserve stereochemistry. The bicyclic framework and diamine groups necessitate multi-step protocols, often starting from norbornene derivatives. For example, selective hydrogenation or amination steps must avoid racemization. Characterization via chiral HPLC and NMR (e.g., H, C, and 2D NOESY) is critical to confirm stereochemical integrity .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
The dihydrochloride salt enhances aqueous solubility by introducing ionic interactions, making it suitable for in vitro assays and pharmacokinetic studies. This is critical for pharmaceutical applications where solubility impacts bioavailability. Stability under varying pH conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to assess hydrolysis risks .
Q. What safety protocols are essential when handling this compound in the laboratory?
Due to its potential neuroactivity (common in bicyclic diamines), researchers must use PPE (gloves, goggles) and work in a fume hood. Toxicity data from structurally similar compounds (e.g., chlorinated bicyclics) suggest acute exposure risks; thus, waste disposal should follow EPA guidelines. Refer to SDS sheets for spill management and first-aid measures .
Advanced Research Questions
Q. How can molecular modeling elucidate the compound’s interaction with biological targets?
Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) can predict binding affinities to receptors like NMDA or serotonin transporters. The rigid bicyclic structure may restrict conformational flexibility, favoring selective interactions. Validate predictions with in vitro binding assays (e.g., radioligand displacement) and compare with analogs (e.g., (1R,4R)-stereoisomers) to map structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical heterogeneity. Use orthogonal analytical methods:
- Purity : UPLC-MS (≥95% purity threshold).
- Stereochemistry : X-ray crystallography or vibrational circular dichroism (VCD).
Replicate assays under standardized conditions (e.g., cell line provenance, assay buffers) to isolate variables .
Q. How can the compound’s environmental impact be assessed, given its structural similarity to chlorinated hydrocarbons?
Perform ecotoxicological studies using Daphnia magna or Danio rerio models to evaluate LC values. Monitor biodegradation via OECD 301 protocols (e.g., closed-bottle test). Chlorinated bicyclics often exhibit persistence; advanced oxidation processes (AOPs) may be required for wastewater treatment .
Q. What synthetic modifications could enhance metabolic stability without compromising activity?
Introduce deuterium at metabolically labile sites (e.g., amine groups) or replace hydrogen with fluorine to block CYP450-mediated oxidation. Compare pharmacokinetic profiles (e.g., t, C) in rodent models. Use F-NMR to track metabolic pathways .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Characterization
| Parameter | Method | Reference |
|---|---|---|
| Stereochemical Purity | Chiral HPLC, NOESY NMR | |
| Thermal Stability | TGA-DSC (10°C/min, N flow) | |
| LogP (Lipophilicity) | Shake-flask method (pH 7.4) |
Q. Table 2. Comparison with Structurally Similar Compounds
| Compound | Key Feature | Biological Activity |
|---|---|---|
| (1R,4R,5R)-Chlorinated bicyclic analog | Higher halogen content | Neurotoxic effects |
| (1S,6R)-Bicyclo[4.1.0]heptan-2-amine | Amine group at 2-position | Antioxidant potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
